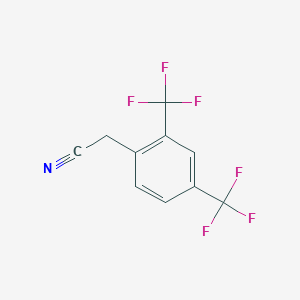

2,4-Bis(Trifluoromethyl)Phenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2,4-bis(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6N/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEJFFSIEUOCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371182 | |

| Record name | 2,4-Bis(Trifluoromethyl)Phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201789-28-8 | |

| Record name | 2,4-Bis(Trifluoromethyl)Phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201789-28-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Bis(Trifluoromethyl)Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile of interest in medicinal chemistry and materials science. The presence of two electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences the compound's physicochemical properties and reactivity. This technical guide provides a comprehensive overview of the available chemical data for this compound, including its physical properties, a proposed synthesis protocol, and an analysis of its expected reactivity and potential biological significance based on related compounds. Due to the limited availability of specific experimental data for this particular isomer, information from analogous compounds is included to provide a broader context.

Chemical and Physical Properties

The known physical and chemical properties of this compound and its related isomers are summarized below for comparative analysis.

| Property | This compound | 2-(Trifluoromethyl)phenylacetonitrile | 4-(Trifluoromethyl)phenylacetonitrile | 3,5-Bis(trifluoromethyl)phenylacetonitrile |

| CAS Number | 201789-28-8[1] | 3038-47-9 | 2338-75-2[2][3] | 85068-32-2[4] |

| Molecular Formula | C₁₀H₅F₆N[1] | C₉H₆F₃N | C₉H₆F₃N[5] | C₁₀H₅F₆N[4] |

| Molecular Weight | 253.15 g/mol | 185.15 g/mol | 185.15 g/mol [3] | 253.15 g/mol [4] |

| Boiling Point | 202 °C | 92 °C / 11 mmHg | 131-132 °C / 20 mmHg[3] | 195.4 °C (Predicted)[6] |

| Melting Point | Not available | 32-35 °C[7] | 47-49 °C[3] | Not available |

| Density | 1.385 g/cm³ | Not available | Not available | 1.42 g/mL at 25 °C[6] |

| Refractive Index | 1.414 | Not available | Not available | n20/D 1.4234[6] |

| Solubility | Not available | Not available | Insoluble in water; Soluble in Methanol[2] | Soluble in common organic solvents (e.g., methanol, ethanol, ether)[8] |

| Purity | 98% | >98.0% (GC) | 98%[3] | ≥ 98% (GC)[4] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis would likely proceed via a nucleophilic substitution reaction between 2,4-bis(trifluoromethyl)benzyl bromide and a cyanide salt, such as sodium cyanide or potassium cyanide.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed):

-

Materials:

-

2,4-Bis(trifluoromethyl)benzyl bromide (1.0 eq)

-

Sodium cyanide (1.2 eq)

-

Dimethyl sulfoxide (DMSO) or a mixture of Ethanol and Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-bis(trifluoromethyl)benzyl bromide in a suitable solvent such as DMSO.

-

Add sodium cyanide to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Experimental Workflow:

Caption: Proposed experimental workflow for the synthesis.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the public domain. However, characteristic spectral features can be predicted based on its structure and data from its isomers.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the phenyl ring, likely as complex multiplets due to trifluoromethyl group coupling. A singlet for the two benzylic protons (CH₂) would also be present, shifted downfield due to the electron-withdrawing nature of the adjacent phenyl ring and cyano group.

-

¹³C NMR: The carbon NMR would show distinct signals for the two trifluoromethyl carbons, the aromatic carbons, the benzylic carbon, and the nitrile carbon. The trifluoromethyl carbons will appear as quartets due to coupling with the fluorine atoms.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. Strong absorption bands corresponding to C-F stretching vibrations are also expected.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 253.03. Common fragmentation patterns would involve the loss of the cyano group and fragmentation of the trifluoromethyl groups.

Reactivity and Potential Applications

The two trifluoromethyl groups on the phenyl ring make this compound a highly electron-deficient aromatic compound. This electronic property governs its reactivity.

Logical Relationship of Reactivity:

Caption: Factors influencing the reactivity of the compound.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution reactions, a reactivity pattern that is generally challenging for unsubstituted benzene rings.

-

Acidity of Benzylic Protons: The protons on the carbon adjacent to the phenyl ring and the nitrile group are acidic and can be readily removed by a base. This allows for a variety of subsequent reactions, such as alkylation at the benzylic position.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,4-bis(trifluoromethyl)phenylacetic acid, which could be a valuable building block in drug synthesis.

The incorporation of trifluoromethyl groups is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[4] Therefore, this compound and its derivatives are promising candidates for the development of novel pharmaceuticals and agrochemicals.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the same precautions as other toxic and irritating nitriles. Based on data for related compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with significant potential in synthetic and medicinal chemistry. While specific experimental data for this isomer is limited, this guide provides a summary of its known properties and offers insights into its synthesis, reactivity, and potential applications based on the chemistry of analogous compounds. Further research is warranted to fully characterize this compound and explore its utility in various scientific fields.

References

- 1. This compound CAS#: 201789-28-8 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Pi Chemicals System [pipharm.com]

- 7. 2-(Trifluoromethyl)benzyl cyanide | CAS#:3038-47-9 | Chemsrc [chemsrc.com]

- 8. Overcoming challenges in the palladium-catalyzed synthesis of electron deficient ortho-substituted aryl acetonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,4-Bis(Trifluoromethyl)Phenylacetonitrile

CAS Number: 201789-28-8 Molecular Formula: C₁₀H₅F₆N Synonyms: 2-(2,4-Bis(trifluoromethyl)phenyl)acetonitrile, 2,4-Bis(trifluoromethyl)benzyl cyanide

This technical guide provides a comprehensive overview of 2,4-Bis(Trifluoromethyl)Phenylacetonitrile, a fluorinated aromatic nitrile. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering available data on its chemical properties, a plausible synthetic route, and a discussion of its potential applications based on the structural significance of its functional groups.

Core Chemical and Physical Properties

This compound is a specialized organic compound whose properties are significantly influenced by the two strongly electron-withdrawing trifluoromethyl (-CF₃) groups attached to the phenyl ring. While extensive experimental data for this specific isomer is limited in publicly accessible literature, the physical properties of related isomers and the parent compound provide valuable context. The data is summarized for comparison in the tables below.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3,5-Bis(Trifluoromethyl)Phenylacetonitrile | 4-(Trifluoromethyl)Phenylacetonitrile |

| CAS Number | 201789-28-8 | 85068-32-2[1] | 2338-75-2[2][3][4][5] |

| Molecular Weight | 253.14 g/mol | 253.15 g/mol [1] | 185.15 g/mol [2] |

| Density | 1.385 g/cm³ | 1.42 g/mL at 25 °C | Not Available |

| Boiling Point | 202 °C | 195.4 °C (Predicted) | 131-132 °C at 20 mmHg[2][5] |

| Flash Point | 76 °C | >110 °C (>230 °F) | 113 °C (235.4 °F) - closed cup[2] |

| Refractive Index | Not Available | n20/D 1.4234 | Not Available |

| Physical Form | Not specified (likely liquid or low-melting solid) | Liquid or powder to lump[1] | Solid[2][5] |

Table 2: Molecular and Structural Information

| Identifier | Value |

| Molecular Formula | C₁₀H₅F₆N |

| IUPAC Name | 2-(2,4-bis(trifluoromethyl)phenyl)acetonitrile |

| SMILES | FC(F)(F)c1ccc(C(F)(F)F)c(c1)CC#N |

| InChI Key | (Predicted) YXGWYBUKRTYHJM-UHFFFAOYSA-N (Isomer) |

Synthesis and Experimental Protocols

Plausible Experimental Protocol: Cyanide Displacement Reaction

This protocol is a generalized procedure based on the synthesis of analogous trifluoromethylated phenylacetonitriles.[9][10]

Objective: To synthesize this compound from 2,4-Bis(trifluoromethyl)benzyl bromide.

Reagents and Materials:

-

2,4-Bis(trifluoromethyl)benzyl bromide (1 equivalent)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.1 - 1.5 equivalents)

-

Solvent: Ethanol, Dimethylformamide (DMF), or a mixture of water and an organic solvent

-

Phase-Transfer Catalyst (e.g., a quaternary ammonium salt, optional but recommended)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus (magnetic or mechanical)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the cyanide salt (e.g., sodium cyanide) in the chosen solvent (e.g., aqueous ethanol). If using a phase-transfer catalyst, add it to the mixture.

-

Addition of Benzyl Bromide: While stirring, add a solution of 2,4-Bis(trifluoromethyl)benzyl bromide in the same solvent to the cyanide mixture. The addition may be performed dropwise to control any initial exotherm.

-

Reaction: Heat the mixture to reflux (typically 70-100 °C, depending on the solvent) and maintain for several hours (e.g., 4-20 hours). Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate (inorganic salts) has formed, it can be removed by filtration.

-

Extraction: Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Washing: Combine the organic extracts and wash them sequentially with water and then a brine solution to remove residual inorganic impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final, high-purity product.

Applications and Role in Drug Development

While no specific biological activities or drug development applications are documented for this compound itself, its structural motifs are of significant interest in medicinal chemistry.

The trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design.[11][12] Its incorporation into a molecule can profoundly alter key physicochemical properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase a drug's half-life.[12]

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[1]

-

Binding Affinity: As a strong electron-withdrawing group, it can modify the electronic environment of the aromatic ring, potentially improving the binding interactions of the molecule with its biological target.[12]

-

Bioisosterism: The -CF₃ group can act as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, allowing for the fine-tuning of a compound's steric and electronic profile.[12]

Phenylacetonitrile derivatives are versatile intermediates used in the synthesis of a wide range of pharmaceuticals, including analgesics, antihistamines, and anti-arrhythmic agents. The nitrile group can be readily hydrolyzed to a phenylacetic acid, reduced to a phenethylamine, or used in various carbon-carbon bond-forming reactions.[6]

Given these characteristics, this compound serves as a valuable building block for creating novel, highly fluorinated compounds for screening in drug discovery programs. It provides a scaffold to introduce two metabolically stable, lipophilic groups in a specific orientation for probing interactions with biological targets.

Visualized Workflows and Relationships

General Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound via a nucleophilic substitution reaction, as detailed in the experimental protocol section.

Caption: A logical workflow for the synthesis of the target compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis protocol described is a generalized representation and should be adapted and performed by qualified personnel with appropriate safety precautions. All chemical handling should be conducted in a well-ventilated fume hood with personal protective equipment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2 [sigmaaldrich.com]

- 3. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)phenylacetonitrile [webbook.nist.gov]

- 5. 4-(三氟甲基)苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 10. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]

- 11. jelsciences.com [jelsciences.com]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 2,4-Bis(Trifluoromethyl)Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2,4-Bis(Trifluoromethyl)Phenylacetonitrile, a key building block in modern medicinal chemistry and materials science. We will explore its fundamental properties, synthesis, applications, and safety considerations, offering field-proven insights for its effective utilization in research and development.

Core Molecular Attributes

This compound is a substituted aromatic nitrile. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its chemical properties, making it a valuable intermediate in the synthesis of complex organic molecules.

| Property | Value | Source |

| Chemical Formula | C10H5F6N | [1] |

| Molecular Weight | 253.15 g/mol | [1] |

| CAS Number | 201789-28-8 | [1][2] |

| Appearance | Varies from a white or colorless to a light yellow powder, lump, or clear liquid. | [3] |

The trifluoromethyl groups (CF3) are potent electron-withdrawing groups and are known for their ability to enhance the lipophilicity, metabolic stability, and binding affinity of molecules in which they are incorporated.[4] This makes this compound a particularly attractive starting material in drug discovery programs.[3][4]

Synthesis and Reaction Pathways

The synthesis of phenylacetonitrile derivatives can be achieved through various methods. A common approach involves the cyanation of a corresponding benzyl halide. For instance, the synthesis of a related compound, 2-(Trifluoromethyl)phenylacetonitrile, is achieved by reacting o-trifluoromethylbenzyl bromide with potassium cyanide in a mixture of ethanol and water.[5] This nucleophilic substitution reaction provides a straightforward route to the desired nitrile.

A generalized synthetic workflow for such conversions is outlined below:

Caption: Generalized workflow for the synthesis of phenylacetonitriles.

Alternative methods, such as the electrochemical cyanation of benzylic positions, represent a more sustainable and metal-free approach to synthesizing phenylacetonitrile derivatives.[6]

Applications in Drug Discovery and Agrochemicals

The unique electronic properties conferred by the trifluoromethyl groups make this compound a valuable precursor in several fields.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][7] The inclusion of trifluoromethyl groups can enhance a drug candidate's metabolic stability and bioavailability.[4][7] For example, the trifluoromethyl group is a common feature in many FDA-approved drugs.[8]

-

Agrochemicals: It is utilized in the formulation of advanced crop protection agents, such as herbicides and pesticides.[7][9] The trifluoromethyl moiety can lead to increased biological activity and improved penetration of the active ingredients.[9]

-

Materials Science: The trifluoromethoxy group, a related functional group, can impart desirable properties like increased thermal resistance and chemical inertness to polymers and other advanced materials.[7]

The logical flow from a starting material like this compound to a final product in a drug discovery pipeline is illustrated below.

Caption: The role of intermediates in the drug discovery process.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

This compound is classified as an irritant.[1]

-

Safety data sheets for similar compounds indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.[10][11]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[12][13]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.[10]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[10]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[10][12]

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Experimental Protocol: A General Phenylacetonitrile Synthesis

The following is a generalized protocol for the synthesis of a phenylacetonitrile derivative, adapted from established procedures.[14][15] This should be considered a template and may require optimization for this compound.

Materials:

-

Appropriate benzyl halide (e.g., 2,4-Bis(Trifluoromethyl)benzyl bromide)

-

Sodium cyanide or potassium cyanide

-

Solvent (e.g., acetonitrile or a mixture of ethanol and water)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), if applicable

-

Organic solvent for extraction (e.g., diethyl ether or benzene)

-

Drying agent (e.g., anhydrous magnesium sulfate or potassium carbonate)

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine the benzyl halide, cyanide salt, and solvent.

-

If using a phase-transfer catalyst, add it to the mixture.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If an aqueous solvent system was used, dilute the reaction mixture with water.

-

Extract the product into an organic solvent.

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield the desired phenylacetonitrile.

References

- 1. echemi.com [echemi.com]

- 2. geno-chem.com [geno-chem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of 2,4-Bis(Trifluoromethyl)Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for 2,4-Bis(Trifluoromethyl)Phenylacetonitrile, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for laboratory application.

Introduction

This compound is a key building block in organic synthesis. The presence of two trifluoromethyl groups on the phenyl ring imparts unique electronic properties, enhancing the metabolic stability and lipophilicity of derivative molecules, which are desirable characteristics in drug design. This guide outlines a robust and accessible two-step synthesis route commencing from 2,4-bis(trifluoromethyl)toluene.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step process:

-

Step 1: Radical Bromination. The synthesis begins with the side-chain bromination of 2,4-bis(trifluoromethyl)toluene to yield 2,4-bis(trifluoromethyl)benzyl bromide. This reaction is typically initiated by a radical initiator under photolytic or thermal conditions.

-

Step 2: Nucleophilic Cyanation. The resulting 2,4-bis(trifluoromethyl)benzyl bromide undergoes a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide, to afford the final product, this compound. This is a classic SN2 reaction.

The overall synthetic workflow is depicted in the following diagram:

Spectroscopic Analysis of 2,4-Bis(Trifluoromethyl)Phenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the spectroscopic characterization of 2,4-Bis(Trluoromethyl)Phenylacetonitrile. Due to the limited availability of public experimental spectroscopic data for this specific compound at the time of this publication, this document focuses on providing detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methodologies are essential for researchers involved in the synthesis, quality control, and analysis of this and related fluorinated organic compounds. Additionally, a generalized workflow for spectroscopic analysis is presented to guide researchers in their experimental design and data interpretation.

Introduction

2,4-Bis(Trifluoromethyl)Phenylacetonitrile is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the phenyl ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for drug design. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the physicochemical properties of this molecule. This guide outlines the standard procedures for obtaining the necessary spectroscopic data.

Spectroscopic Data (Data Not Available)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For 2,4-Bis(Trluoromethyl)Phenylacetonitrile, ¹H, ¹³C, and ¹⁹F NMR spectra would provide critical information about the arrangement of atoms.

3.1.1. Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2][3] The choice of solvent can influence chemical shifts.

-

Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample solution through a pipette with a small plug of glass wool to remove any particulate matter.

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing (δ = 0.00 ppm).[4]

3.1.2. ¹H NMR Spectroscopy

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Acquisition Parameters:

-

Pulse Angle: A 30° pulse is typically used for routine spectra.

-

Acquisition Time: Set to 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

3.1.3. ¹³C NMR Spectroscopy

-

Acquisition Parameters:

-

Pulse Angle: A 30° pulse is a good starting point.[5]

-

Acquisition Time: A longer acquisition time of around 4 seconds is often used.[5]

-

Relaxation Delay: A short relaxation delay (e.g., 2 seconds) is common.

-

Decoupling: Use broadband proton decoupling to simplify the spectrum to single peaks for each unique carbon.

-

Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

3.1.4. ¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for characterizing fluorinated compounds.[6][7]

-

Instrumentation: A spectrometer equipped with a fluorine-observe probe is necessary.

-

Acquisition Parameters:

-

Referencing: A common reference for ¹⁹F NMR is CFCl₃ (trichlorofluoromethane) or an external standard like trifluoroacetic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

3.2.1. Sample Preparation (Solid Sample)

-

KBr Pellet Method:

-

Thin Film Method:

-

Attenuated Total Reflectance (ATR):

-

Place the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[9]

-

3.2.2. Data Acquisition

-

Background Spectrum: First, run a background spectrum of the empty sample holder (or clean ATR crystal).

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Spectral Range: Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

3.3.1. Sample Introduction and Ionization

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for volatile and thermally stable compounds.[11]

-

Ionization Method: Electron Ionization (EI) is a common method for GC-MS, which involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.[11]

3.3.2. Data Acquisition

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Recorded: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak (M⁺) will correspond to the molecular weight of the compound. The fragmentation pattern provides structural clues.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like 2,4-Bis(Trluoromethyl)Phenylacetonitrile.

Conclusion

While experimental spectroscopic data for this compound is not currently widespread, this guide provides the necessary detailed protocols for researchers to obtain high-quality NMR, IR, and MS data. The application of these standard methods will enable the unambiguous structural confirmation and purity assessment of this compound, which is essential for its further investigation and application in drug development and materials science. It is hoped that this guide will facilitate the generation and dissemination of a complete spectroscopic profile for this molecule within the scientific community.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 5. books.rsc.org [books.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. etamu.edu [etamu.edu]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

A Technical Guide to the Solubility and Stability of 2,4-Bis(Trifluoromethyl)Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Bis(Trifluoromethyl)Phenylacetonitrile is a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, particularly its solubility and stability. The presence of two trifluoromethyl groups significantly influences the molecule's electron distribution, lipophilicity, and metabolic stability, making a thorough understanding of these characteristics essential for its application. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines standardized protocols for its determination, enabling researchers to generate reliable and reproducible data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and related isomers is crucial for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | This compound | 3,5-Bis(Trifluoromethyl)Phenylacetonitrile | 4-(Trifluoromethyl)phenylacetonitrile |

| CAS Number | 201789-28-8[1][2] | 85068-32-2[3] | 2338-75-2[4] |

| Molecular Formula | C10H5F6N[1] | C10H5F6N[3] | C9H6F3N[4] |

| Molecular Weight | 253.14 g/mol [1] | 253.15 g/mol [3] | 185.15 g/mol [4] |

| Boiling Point | 202°C[1] | Not available | 131-132 °C/20 mmHg |

| Density | 1.385 g/cm³[1] | 1.43 g/mL[3] | Not available |

| Flash Point | 76°C[1] | Not available | Not available |

| Appearance | Not specified | White or colorless to light yellow powder to lump to clear liquid[3] | Solid |

Solubility Determination

The solubility of a compound is a critical parameter that influences its bioavailability, formulation development, and in vitro assay design. For poorly soluble compounds like many fluorinated molecules, accurate solubility determination is paramount. The shake-flask method is the gold standard for determining thermodynamic solubility due to its ability to achieve a true equilibrium state.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the aqueous solubility of this compound. The same principles can be applied to other solvent systems.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) (for kinetic solubility, if required)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial. The exact amount should be enough to ensure undissolved solid remains after equilibration.

-

Solvent Addition: Add a known volume of PBS (pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended solid.[6]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Logical Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing.[7]

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light for a specified duration.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Application: Subject the solutions to the different stress conditions outlined above. A control sample should be stored under normal conditions.

-

Neutralization: For acidic and basic hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze the stressed samples and the control sample using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[8]

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound under each stress condition.

-

Identify and quantify the major degradation products.

-

The goal is to achieve 5-20% degradation to ensure that the degradation products are representative.[9]

-

Signaling Pathway for Forced Degradation Analysis

References

- 1. This compound CAS#: 201789-28-8 [amp.chemicalbook.com]

- 2. This compound | 201789-28-8 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. scispace.com [scispace.com]

Technical Guide on the Safety and Handling of 2,4-Bis(Trifluoromethyl)Phenylacetonitrile

Hazard Identification and Classification

Substituted phenylacetonitrile compounds, particularly those with trifluoromethyl groups, are generally classified as hazardous. Based on data for similar molecules, 2,4-Bis(Trifluoromethyl)Phenylacetonitrile is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also expected to cause skin and serious eye irritation.[1][3]

Table 1: GHS Hazard Classification for Structurally Similar Phenylacetonitriles

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed[1][4][5] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin[4][5] |

| Acute Toxicity, Inhalation | Category 1 / 3 / 4 | H330/H331/H332: Fatal/Toxic/Harmful if inhaled[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][4][5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4] |

| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life |

Note: This table represents a composite of classifications from various similar compounds and should be treated as a precautionary guide.

Toxicological Summary

While specific quantitative toxicity data for this compound is unavailable, related compounds are known to be toxic.[1] Utmost caution should be exercised as the release of hydrogen cyanide is a potential hazard with cyanogen compounds, which can lead to the blockade of cellular respiration, cardiovascular disorders, dyspnea, and unconsciousness.

Table 2: Summary of Toxicological Endpoints for Similar Compounds

| Toxicological Endpoint | Observation |

| Acute Oral Toxicity | Assessed as toxic after a single ingestion.[1] |

| Acute Dermal Toxicity | Harmful or toxic upon skin contact.[2][3] |

| Acute Inhalation Toxicity | Harmful, toxic, or fatal if inhaled.[2][3] |

| Skin Irritation | Causes skin irritation.[1][3] |

| Eye Irritation | Causes serious eye irritation.[1][3] |

| Germ Cell Mutagenicity | No information available.[1] |

| Carcinogenicity | No information available.[1] |

| Reproductive Toxicity | No information available.[1] |

Experimental Protocols: Safe Handling and Use

Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] Local exhaust ventilation should be used to control the generation of vapors, mists, or dust.[7]

-

Closed Systems: For larger quantities or frequent handling, the use of a closed system is recommended to minimize exposure.[1]

-

Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.[8]

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[8] A face shield should be worn over goggles when there is a significant risk of splashing.[8]

-

Hand Protection: Chemical-resistant, impervious gloves (e.g., disposable nitrile gloves) must be worn.[7][8] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and use proper glove removal technique to avoid skin contamination.[5]

-

Body Protection: A laboratory coat, buttoned to cover as much skin as possible, is required.[8] For significant exposure risks, impervious protective clothing may be necessary.[7]

-

Foot Protection: Closed-toe shoes that cover the entire foot are mandatory.[8]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol or dust generation, a NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with appropriate cartridges must be used.[8] For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is required.[7][9]

Hygiene Measures

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1]

-

Wash hands and face thoroughly after handling and before breaks.[1]

-

Immediately change any contaminated clothing and launder it separately before reuse.[1]

Storage and Disposal

Storage Conditions

-

Store in a cool, dry, dark, and well-ventilated place.[10]

-

Keep the container tightly closed.[1]

-

Store in a locked-up area, accessible only to authorized personnel.[1]

-

Store away from incompatible materials such as strong oxidizing agents and reducing agents.[1]

Disposal Protocol

-

This material is considered hazardous waste.[2]

-

Disposal must be in accordance with all applicable local, regional, and national regulations.

-

Do not mix with other waste. Leave chemicals in their original containers.

-

Handle uncleaned containers as you would the product itself.

-

Consult a licensed professional waste disposal service to dispose of this material.[1]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all exposure routes.[6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately.

-

Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes.[2] Call a POISON CENTER or doctor immediately.

-

Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes.[2] If eye irritation persists, get medical advice or attention.[1]

-

Ingestion: Immediately call a POISON CENTER or doctor.[1] Rinse mouth thoroughly with water.[1] Do NOT induce vomiting.[6]

Spill and Leak Containment

-

Personal Precautions: Evacuate non-essential personnel from the area.[6] Wear full PPE, including respiratory protection. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.[4]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.

-

Containment and Cleaning: For liquid spills, absorb with an inert material (e.g., dry sand, earth, or vermiculite).[10] For solid spills, sweep up carefully to avoid creating dust.[7] Collect the material into a suitable, closed, and labeled container for disposal.[2][7]

Visualizations

Personal Protective Equipment (PPE) Workflow

Caption: Mandatory PPE for handling this compound.

Emergency First Aid Response Logic

Caption: First aid workflow following exposure.

Spill Response Workflow

Caption: Logical workflow for responding to a chemical spill.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. angenechemical.com [angenechemical.com]

- 5. capotchem.com [capotchem.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2,4-Bis(Trifluoromethyl)Phenylacetonitrile: A Technical Overview of a Niche Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(Trifluoromethyl)Phenylacetonitrile is a fluorinated aromatic nitrile that holds potential as a building block in medicinal chemistry and materials science. Its utility is underscored by the presence of two trifluoromethyl groups, which can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the commercial availability of this compound, alongside what is known about its synthesis and properties. While detailed experimental protocols and biological activity data are not widely available in the public domain, this document consolidates the existing information to serve as a valuable resource for professionals in research and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with purities generally suitable for laboratory synthesis and screening purposes.

Table 1: Commercial Supplier Information

| Supplier | Catalog Number | Purity | Available Quantities |

| Huateng Pharma | 92987 | Not Specified | Inquire |

| INDOFINE Chemical Company, Inc. | Not Specified | Not Specified | 5 gm |

| Matrix Scientific | 005841 | Not Specified | Inquire |

| GLR Innovations | Not Specified | 96% | Inquire |

| Capot Chemical Co., Ltd. | 45268 | Not Specified | Inquire |

| Chemical-Suppliers.com | (Multiple) | Varies | Varies |

| Sigma-Aldrich | (Via CAS No. search) | Not Specified | Inquire |

Note: This table is not exhaustive and represents a snapshot of publicly available information. Researchers should contact suppliers directly for the most current product specifications and availability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data

| Property | Value |

| CAS Number | 201789-28-8 |

| Molecular Formula | C₁₀H₅F₆N |

| Molecular Weight | 253.15 g/mol |

| Appearance | Not Specified |

| Purity | ≥96% (Varies by supplier) |

Synthesis

General Synthetic Approach: Nucleophilic Substitution

The most probable synthetic route to this compound involves the reaction of 2,4-bis(trifluoromethyl)benzyl bromide with a cyanide source, such as sodium cyanide or potassium cyanide. This reaction is a classic example of an Sₙ2 reaction.

Reaction Scheme:

The Strategic Application of 2,4-Bis(Trifluoromethyl)Phenylacetonitrile: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of innovation. The trifluoromethyl group (-CF3), in particular, offers a unique confluence of properties that can profoundly modulate the biological activity, metabolic stability, and physicochemical characteristics of a molecule.[1][2] This guide delves into the core utility and potential applications of 2,4-Bis(Trifluoromethyl)Phenylacetonitrile, a versatile yet underexplored building block poised for significant contributions in advanced chemical synthesis. While direct literature on the 2,4-isomer is sparse, this document will provide a comprehensive overview based on the well-established principles of fluorine chemistry and the known applications of its isomers and related compounds.

The Power of Trifluoromethylation on the Phenylacetonitrile Scaffold

The phenylacetonitrile core is a prevalent motif in a myriad of biologically active compounds. The introduction of two trifluoromethyl groups onto the phenyl ring, as in this compound, imparts a unique set of properties that can be leveraged in drug design and materials science.

Key Physicochemical Alterations:

-

Increased Lipophilicity: The trifluoromethyl groups significantly enhance the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and increase bioavailability.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation, thereby increasing the in vivo half-life of derivative compounds.[1]

-

Enhanced Binding Affinity: The high electronegativity of the trifluoromethyl groups can lead to more potent interactions with biological targets through hydrogen bonding and electrostatic interactions.[2]

-

Modified Acidity: The electron-withdrawing nature of the two CF3 groups increases the acidity of the benzylic protons, facilitating a range of chemical transformations at this position.

These properties make bis(trifluoromethyl)phenylacetonitrile derivatives attractive candidates for the development of novel pharmaceuticals and agrochemicals.[3] For instance, the related compound 3,5-bis(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of the anticancer drug selinexor.[4]

Strategic Synthesis of this compound

A plausible synthetic route would commence with the commercially available 2,4-bis(trifluoromethyl)benzyl bromide. The conversion to the desired nitrile can be achieved through nucleophilic substitution with a cyanide salt.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Representative Synthesis of a Bis(trifluoromethyl)phenylacetonitrile

This protocol is a generalized procedure based on the synthesis of similar phenylacetonitrile derivatives.[5]

Materials:

-

2,4-Bis(trifluoromethyl)benzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

-

Heptane or other extraction solvent

-

Water (deionized)

Procedure:

-

In a well-ventilated fume hood, dissolve 2,4-bis(trifluoromethyl)benzyl bromide in a suitable solvent such as DMSO.

-

In a separate flask, prepare a solution or suspension of sodium cyanide (1.2 equivalents) in the chosen solvent system.

-

Slowly add the benzyl bromide solution to the cyanide solution at room temperature with vigorous stirring. A phase-transfer catalyst can be added to facilitate the reaction, especially in biphasic systems.

-

The reaction mixture is then heated to a moderate temperature (e.g., 40-80°C) and monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.[5]

-

After completion, the reaction is cooled to room temperature and diluted with water and an organic solvent like heptane.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with water to remove any remaining cyanide salts and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Applications in Medicinal Chemistry and Drug Discovery

The unique electronic and steric properties of the 2,4-bis(trifluoromethyl)phenyl moiety make it a compelling scaffold for the design of novel therapeutic agents. The phenylacetonitrile core itself is a versatile starting point for the synthesis of a wide array of heterocyclic compounds and other functionalized molecules with potential biological activity.

As a Precursor to Bioactive Molecules

The nitrile group of this compound can be readily transformed into other functional groups, such as amines, amides, and carboxylic acids, which are key components of many pharmaceuticals.

Caption: Key chemical transformations of the nitrile group.

Structure-Activity Relationship (SAR) Insights

The positioning of the trifluoromethyl groups at the 2- and 4-positions of the phenyl ring will have a distinct influence on the molecule's interaction with biological targets compared to its 3,5-isomer. This substitution pattern can affect the molecule's dipole moment, conformation, and ability to engage in specific binding interactions. Structure-activity relationship (SAR) studies are crucial to determine how these positional differences impact biological activity.[6][7]

Utility in Materials Science

Beyond its potential in the life sciences, this compound is also a candidate for applications in materials science. The introduction of trifluoromethyl groups can enhance the thermal and chemical resistance of polymers and coatings.[3] Furthermore, the electronic properties of the bis(trifluoromethyl)phenyl moiety can be exploited in the design of novel organic electronic materials.

Conclusion and Future Outlook

This compound represents a valuable, albeit underutilized, building block for chemical synthesis. The presence of two trifluoromethyl groups on the phenylacetonitrile framework provides a powerful tool for chemists to fine-tune the properties of target molecules. While specific applications are yet to be extensively documented, the foundational principles of fluorine chemistry and the known utility of its isomers strongly suggest a promising future for this compound in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. Further research into the specific reactivity and biological profile of the 2,4-isomer is warranted and expected to unlock its full potential.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]

-

A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). MDPI. [Link]

-

Structures of the phenyl analogues of (trifluoromethyl)benzene studied using different potential −CF3 bioequivalents. (n.d.). ResearchGate. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

-

A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PMC. [Link]

-

Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. (2009). ACS Publications. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). PMC. [Link]

- Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene. (2002).

-

Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. (2023). PMC. [Link]

- The preparation method of 3- trifluoromethyl benzyl cyanide. (2017).

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical appearance and properties of 2,4-Bis(Trifluoromethyl)Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2,4-Bis(Trifluoromethyl)Phenylacetonitrile. Due to the limited availability of data for this specific isomer, this guide also draws upon information from structurally related compounds to provide a broader context for its potential applications and characteristics.

Core Chemical and Physical Properties

This compound is a fluorinated aromatic nitrile. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 201789-28-8 | [1] |

| Molecular Formula | C₁₀H₅F₆N | [1] |

| Molecular Weight | 253.15 g/mol | [2] |

| Appearance | Not specified (likely a solid or liquid) | |

| Boiling Point | 202 °C | [1] |

| Melting Point | Data not available | |

| Density | 1.385 g/cm³ | [1] |

| Flash Point | 76 °C | [1] |

| Solubility | Data not available |

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and procedures for analogous compounds. The most probable method involves a nucleophilic substitution reaction, specifically the cyanation of a corresponding benzyl halide.

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps: the formation of the precursor 2,4-bis(trifluoromethyl)benzyl halide, followed by the introduction of the nitrile group.

General Experimental Protocol for Cyanation of Benzyl Halides

The following is a generalized protocol for the cyanation of a benzyl halide, which could be adapted for the synthesis of this compound from 2,4-bis(trifluoromethyl)benzyl bromide.

Materials:

-

2,4-bis(trifluoromethyl)benzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Water

-

Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,4-bis(trifluoromethyl)benzyl bromide in a suitable polar aprotic solvent.

-

Addition of Cyanide: Add a molar excess (typically 1.1 to 1.5 equivalents) of sodium cyanide or potassium cyanide to the solution.

-

Reaction Conditions: Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be in the range of 50-100 °C for several hours. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

-

Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the final this compound.

Note: This is a generalized procedure and would require optimization for the specific substrate. All manipulations involving cyanides should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to their high toxicity.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the searched literature. However, characteristic spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the three protons on the phenyl ring, and a singlet in the aliphatic region for the two protons of the methylene (-CH₂-) group. The coupling patterns of the aromatic protons would be complex due to their positions relative to the two trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the phenyl ring, the methylene carbon, the nitrile carbon, and the carbons of the trifluoromethyl groups. The carbons attached to the fluorine atoms will exhibit characteristic quartet splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum would be expected to show two distinct singlets, one for each of the trifluoromethyl groups at the 2- and 4-positions of the phenyl ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by a sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Strong absorption bands in the region of 1100-1350 cm⁻¹ would be indicative of the C-F stretching vibrations of the trifluoromethyl groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (253.15 g/mol ). Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the trifluoromethyl groups.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the presence of the bis(trifluoromethyl)phenyl moiety suggests potential for biological activity. Molecules containing this structural motif are of significant interest in drug discovery. The trifluoromethyl groups can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Structurally Related Compounds in Drug Development

Compounds with a 3,5-bis(trifluoromethyl)phenyl group have been investigated for a variety of therapeutic applications, including as anti-inflammatory agents and in the treatment of metabolic disorders. This suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Potential Signaling Pathway Interactions

Given the lack of direct biological data, it is not possible to definitively map any signaling pathways for this compound. However, based on the activities of other small molecules with similar structural features, one could hypothesize potential interactions with various cellular targets. A generalized workflow for investigating the biological activity of a novel compound like this is outlined below.

Safety and Handling

This compound is classified as an irritant.[1] Safety data sheets for structurally similar compounds indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][4][5][6] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with potential for applications in drug discovery and materials science, largely inferred from the properties of its structural motifs. While some of its basic physicochemical properties have been reported, a significant amount of experimental data, including its melting point, solubility, detailed spectroscopic characterization, and biological activity, is currently lacking. This guide provides a framework for understanding and further investigating this compound, highlighting the need for empirical studies to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to 2,4-Bis(Trifluoromethyl)Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile of interest in synthetic and medicinal chemistry. The incorporation of two trifluoromethyl groups onto the phenyl ring significantly alters the electronic properties and lipophilicity of the molecule, making it a potentially valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its known synonyms, chemical properties, and general synthetic considerations.

Synonyms and Identifiers

A clear identification of chemical compounds is critical for researchers. This compound is known by several names and identifiers, which are summarized in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | 2-(2,4-Bis(trifluoromethyl)phenyl)acetonitrile |

| CAS Number | 201789-28-8 |

| Molecular Formula | C₁₀H₅F₆N |

| Molecular Weight | 253.15 g/mol |

| Synonyms | 2,4-Bis(trifluoromethyl)benzeneacetonitrile |

| 2,4-Bis(trifluoromethyl)benzyl cyanide | |

| 2-(2,4-bis(trifluoromethyl)phenyl)ethanenitrile |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Density | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed journals, a general synthetic route can be proposed based on established methods for analogous compounds. The most common approach involves the cyanation of a corresponding benzyl halide.

General Synthetic Workflow

The synthesis of this compound can be logically envisioned as a two-step process starting from 2,4-bis(trifluoromethyl)toluene.

Caption: Proposed synthetic pathway for this compound.

Step 1: Radical Bromination of 2,4-Bis(trifluoromethyl)toluene

The first step would involve the free-radical bromination of the methyl group of 2,4-bis(trifluoromethyl)toluene to form 2,4-bis(trifluoromethyl)benzyl bromide.

Experimental Protocol (Hypothetical):

-

Reaction Setup: A solution of 2,4-bis(trifluoromethyl)toluene in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene) is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the flask.

-

Bromination: N-Bromosuccinimide (NBS) is added portion-wise while the mixture is heated to reflux and irradiated with a UV lamp to facilitate the reaction.

-

Workup: After the reaction is complete (monitored by TLC or GC), the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude 2,4-bis(trifluoromethyl)benzyl bromide may be purified by vacuum distillation or column chromatography.

Step 2: Cyanide Displacement Reaction

The second step is a nucleophilic substitution reaction where the bromide of 2,4-bis(trifluoromethyl)benzyl bromide is displaced by a cyanide ion to yield the final product.

Experimental Protocol (Hypothetical):

-

Reaction Setup: A solution of 2,4-bis(trifluoromethyl)benzyl bromide in a polar aprotic solvent (e.g., dimethylformamide or acetone) is prepared in a round-bottom flask.

-

Cyanation: An excess of a cyanide salt, such as sodium cyanide or potassium cyanide, is added to the solution. The reaction mixture is stirred at an elevated temperature (e.g., 50-80 °C) until the starting material is consumed.

-

Workup: The reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is evaporated, and the resulting crude this compound is purified by recrystallization or column chromatography.

Applications and Future Directions

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, binding affinity, and cell permeability.[1][2] Phenylacetonitrile derivatives also serve as versatile intermediates in the synthesis of various pharmaceuticals and agrochemicals.[3][4]

While specific applications and biological activities of this compound have not been reported in the available scientific literature, its structure suggests potential as an intermediate in several areas:

-

Medicinal Chemistry: It could serve as a precursor for the synthesis of novel bioactive molecules, such as enzyme inhibitors or receptor modulators, where the 2,4-bis(trifluoromethyl)phenyl moiety could confer desirable pharmacological properties.

-

Agrochemicals: Similar to other trifluoromethylated compounds, it could be a building block for new herbicides, insecticides, or fungicides.[5]

-

Materials Science: The unique electronic properties imparted by the two trifluoromethyl groups might be exploited in the development of novel organic electronic materials.

Further research is needed to explore the reactivity and potential applications of this compound.

Signaling Pathways and Experimental Workflows